molecular formula C9H14ClNO4 B2755679 1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylicacid CAS No. 2490375-63-6

1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylicacid

Cat. No.: B2755679
CAS No.: 2490375-63-6
M. Wt: 235.66
InChI Key: OLLNPMNZKJDNOI-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid typically involves the reaction of 3-chloroazetidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Deprotection Reactions: The BOC group can be removed under acidic conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The BOC group stabilizes the amine under basic conditions and can be easily removed under acidic conditions. The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the BOC group, resulting in the formation of a carbocation that is stabilized by elimination reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(tert-butoxy)carbonyl]pyrrolidin-2-ylboronic acid
  • 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
  • (tert-butoxy)carbonyl L-His (Trt)-Aib-OH

Uniqueness

1-[(tert-butoxy)carbonyl]-3-chloroazetidine-3-carboxylic acid is unique due to its specific structure that combines a BOC-protected amine with a chloro-substituted azetidine ring. This combination allows for selective reactions and applications in synthetic chemistry that are not possible with other similar compounds .

Properties

IUPAC Name

3-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLNPMNZKJDNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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